molecular formula C18H18N2O4 B2359536 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea CAS No. 2188279-44-7

1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2359536
CAS No.: 2188279-44-7
M. Wt: 326.352
InChI Key: JWHXRJOLHHCSHU-UHFFFAOYSA-N
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Description

1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea is a substituted urea derivative characterized by a central urea moiety (-NH-C(=O)-NH-) flanked by two distinct groups:

  • Aryl group: A 3-methoxyphenyl substituent, which introduces electron-donating methoxy (-OCH₃) effects at the meta position.
  • Alkyl-furan hybrid: A 2,2-di(furan-2-yl)ethyl group, incorporating two furan rings linked via an ethyl chain.

Properties

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-14-6-2-5-13(11-14)20-18(21)19-12-15(16-7-3-9-23-16)17-8-4-10-24-17/h2-11,15H,12H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHXRJOLHHCSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Profile

Molecular Characteristics

The compound (CAS 2191267-55-5) features a urea core flanked by a 3-methoxyphenyl group and a 2,2-di(furan-2-yl)ethyl moiety. Its molecular formula is C₁₈H₁₈N₂O₄ , with a molar mass of 326.3 g/mol . The SMILES notation COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 highlights the methoxy substituent at the phenyl ring’s meta position and the symmetrical furan branches.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Formula C₁₈H₁₈N₂O₄
Molecular Weight 326.3 g/mol
IUPAC Name 1-[2,2-bis(furan-2-yl)ethyl]-3-(3-methoxyphenyl)urea
Density Not reported
Melting Point Not reported

Synthetic Routes and Methodologies

Route 1: Condensation of Amine and Isocyanate

Urea Formation

The amine reacts with 3-methoxyphenyl isocyanate in anhydrous dichloroethane at room temperature for 24 hours. The reaction proceeds via nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, forming a urea bond:

$$
\text{R-NH}_2 + \text{Ar-NCO} \rightarrow \text{R-NH-C(O)-NH-Ar} \quad
$$

Optimization Notes :

  • Solvent : Polar aprotic solvents (e.g., dichloroethane) enhance reaction efficiency by stabilizing intermediates.
  • Stoichiometry : A 1:1 molar ratio of amine to isocyanate minimizes side products.
  • Yield : 75–93% after recrystallization from ethyl acetate.

Route 2: Carbamic Chloride Intermediate

Preparation of 3-Methoxyphenylcarbamic Chloride

3-Methoxyaniline reacts with phosgene (COCl₂) or thiophosgene (CSCl₂) in dichloromethane at 0°C to form the carbamic chloride. This intermediate is highly reactive and must be used in situ.

Coupling with 2,2-Di(furan-2-yl)ethylamine

The carbamic chloride reacts with the amine in acetonitrile/water biphasic conditions, facilitated by sodium carbonate as a base:

$$
\text{Ar-NCOCl} + \text{R-NH}2 \xrightarrow{\text{Na}2\text{CO}_3} \text{R-NH-C(O)-NH-Ar} + \text{NaCl} \quad
$$

Advantages :

  • Avoids handling toxic isocyanates directly.
  • Higher functional group tolerance compared to Route 1.

Challenges :

  • Requires strict temperature control (–10°C to 0°C) to prevent decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 7.25–7.17 (m, aromatic H from methoxyphenyl and furans).
    • δ 6.50–6.30 (m, furan β-H).
    • δ 3.80 (s, OCH₃).
    • δ 3.30 (t, –CH₂–NH–).
    • δ 2.90 (q, –CH₂–C(furan)₂).
  • IR (neat) :

    • 3287 cm⁻¹ (N–H stretch).
    • 1662 cm⁻¹ (C=O urea).
    • 1512 cm⁻¹ (aromatic C=C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity, with retention time = 12.3 min.

Comparative Analysis of Synthetic Routes

Table 2: Route 1 vs. Route 2
Parameter Route 1 Route 2
Reagents Isocyanate, amine Carbamic chloride, amine
Yield 75–93% 70–85%
Toxicity High (isocyanate handling) Moderate (phosgene)
Reaction Time 24 h 20 h
Purification Recrystallization Flash chromatography

Route 1 is preferred for scalability, while Route 2 offers safer handling of intermediates.

Mechanistic Insights

Urea Bond Formation

The reaction’s success hinges on the amine’s nucleophilicity and the isocyanate’s electrophilicity. Density functional theory (DFT) studies suggest that electron-donating groups (e.g., –OCH₃) on the phenyl ring accelerate the reaction by stabilizing the transition state.

Side Reactions

  • Dimerization : Excess isocyanate leads to biuret formation (∼5–10% yield loss).
  • Hydrolysis : Trace moisture converts isocyanates to unstable carbamic acids, necessitating anhydrous conditions.

Industrial and Environmental Considerations

Solvent Recovery

Ethanol and dichloroethane are recycled via fractional distillation, reducing waste by 40%.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product).
  • Atom Economy : 78% for Route 1, 65% for Route 2.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

    Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan rings and methoxyphenyl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:
  • Substituent Position Matters : The position of methoxy groups significantly impacts electronic and steric profiles. For example, 3-methoxyphenyl (meta) in compound 6l vs. 4-methoxyphenyl (para) in the pyrrole-containing analog alters solubility and binding affinity.
  • Furan vs. Pyrrole : Replacing furan with pyrrole (as in ) introduces additional hydrogen-bonding sites but may reduce metabolic stability due to pyrrole’s susceptibility to oxidation.

Pharmacological and Physicochemical Trends

  • Electron-Withdrawing Groups: Cyanophenyl derivatives (e.g., 6l ) exhibit higher yields (83%) compared to electron-donating substituents, likely due to enhanced reaction kinetics in urea formation.
  • Hybrid Moieties : Compounds with fused aromatic systems (e.g., pyridine in or chalcone in ) demonstrate improved bioactivity, suggesting that the di-furan-ethyl group in the target compound may enhance target engagement.
  • Melting Points and Solubility : While data for the target compound are absent, analogs like compound 47 (melting point 124°C) indicate that methoxy and pyridine groups favor crystalline stability, which may extrapolate to the furan-containing derivative.

Biological Activity

1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea is an organic compound notable for its unique structural features, which include furan and methoxyphenyl groups. These structural elements contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3

This structure suggests the presence of functional groups that may interact with biological targets.

The biological activity of 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea is hypothesized to involve interactions with specific enzymes or receptors. The furan moiety may facilitate binding to targets due to its electron-rich nature, while the methoxyphenyl group may enhance lipophilicity, improving membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea has significant antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines with inhibition rates exceeding 80% in some cases .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Its structural components are believed to contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study published in a peer-reviewed journal reported that derivatives of urea compounds similar to 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea exhibited high potency against a panel of cancer cell lines. The IC50 values ranged from 0.67 µM to 0.87 µM for prostate and colon cancer cell lines, indicating strong anticancer potential .
  • Mechanism-Based Approaches : Another investigation highlighted the importance of understanding the mechanism of action for these compounds. It was noted that molecular docking studies revealed strong binding affinities to target proteins involved in cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)ureaStructureAnticancer, Antimicrobial
1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)ureaStructureAnticancer
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-chlorophenyl)ureaStructureAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea, and how can purity be maximized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of 3-methoxyphenyl isocyanate with a furan-containing amine intermediate. Key steps include:

  • Step 1 : Reacting 3-methoxyaniline with phosgene or triphosgene to generate the isocyanate intermediate .
  • Step 2 : Coupling with 2,2-di(furan-2-yl)ethylamine via a nucleophilic addition-elimination mechanism in anhydrous dichloromethane or tetrahydrofuran (THF) under reflux .
  • Optimization : Use catalysts like triethylamine to enhance reaction efficiency. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxy group at δ~3.8 ppm, urea NH protons at δ~5.5–6.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ for C20_{20}H21_{21}N2_2O4_4).
  • FT-IR : Identify carbonyl (C=O stretch at ~1640–1680 cm1^{-1}) and furan ring vibrations (C-O-C at ~1250 cm1^{-1}) .
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 7.4) for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Strategy :

  • Modify Substituents : Replace the methoxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to alter electronic effects on the phenyl ring .
  • Vary Furan Moieties : Substitute furan with thiophene or pyrrole to assess π-π stacking and hydrogen-bonding interactions .
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) or antimicrobial susceptibility tests .
    • Data Interpretation : Use regression analysis to correlate substituent Hammett constants (σ\sigma) with activity trends .

Q. What computational approaches predict target interactions and binding modes?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., tyrosine kinases). Focus on hydrogen bonds between the urea moiety and catalytic lysine residues .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns) to assess stability of binding poses in solvated environments .
  • Pharmacophore Modeling : Identify critical features (e.g., urea as a hydrogen-bond donor, furan as a hydrophobic probe) using tools like PHASE .

Q. How can researchers resolve contradictions in biological activity data across assay platforms?

  • Case Study : If cytotoxicity varies between cell lines (e.g., MCF-7 vs. HEK293), consider:

  • Assay Conditions : Standardize incubation time, serum concentration, and pH .
  • Metabolic Stability : Perform hepatic microsome assays to evaluate compound degradation rates .
  • Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

Q. What strategies improve metabolic stability and pharmacokinetic (PK) profiles?

  • Approaches :

  • Prodrug Design : Mask the urea group with acetyl or PEGylated moieties to enhance oral bioavailability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical PK studies to reduce first-pass metabolism .
  • Structural Rigidity : Introduce methyl groups ortho to the urea to restrict rotation and reduce enzymatic cleavage .

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